2,6-Dimethylanthraquinone

Vue d'ensemble

Description

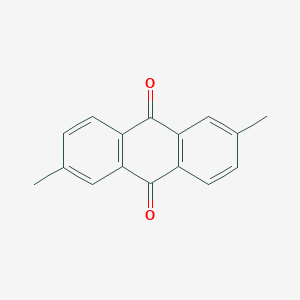

2,6-Dimethylanthraquinone is a chemical compound with the molecular formula C16H12O2 . It is used in research and development.

Synthesis Analysis

The synthesis of 2,6-Dimethylanthraquinone involves the treatment of 2,6-dimethylanthraquinone with a strong base, which results in oligomers consisting of anthraquinone units linked by ethylene or ethane units . Another study focuses on the oxidation reaction of 2,6-di-tert-butylanthracene with hydrogen peroxide, employing Bronsted acidic ionic liquids as catalysts .

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylanthraquinone is represented by the formula C16H12O2 . It has an average mass of 236.265 Da and a monoisotopic mass of 236.083725 Da .

Chemical Reactions Analysis

2,6-Dimethylanthraquinone can undergo a variety of chemical reactions. For instance, 2,6-diaminoanthraquinone (DQ) molecules were covalently modified onto the surface of graphene (GO) via a nucleophilic displacement reaction between the epoxy groups on the surface of GO and the –NH2 groups of DQ molecules in the presence of ammonia to form a composite material .

Physical And Chemical Properties Analysis

2,6-Dimethylanthraquinone has a molecular weight of 236.26 g/mol. It has a XLogP3 value of 4.3, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors. It has no rotatable bonds. Its exact mass is 236.083729621 g/mol, and its monoisotopic mass is also 236.083729621 g/mol. Its topological polar surface area is 34.1 Ų. It has 18 heavy atoms. Its complexity, as computed by Cactvs, is 337 .

Applications De Recherche Scientifique

Aqueous Organic Redox Flow Batteries

2,6-Dimethylanthraquinone: has been studied for its potential use in aqueous organic redox flow batteries (AORFBs) . These batteries are a type of energy storage system that holds promise for large-scale energy applications. The compound’s derivatives, known as anthraquinones, are considered promising negative electrolytes due to their ability to undergo reversible redox reactions. Researchers have developed strategies to enhance the stability and longevity of these compounds in aqueous solutions, which is crucial for their practical application in AORFBs .

Electrode Material for Supercapacitors

Another application is in the field of supercapacitors , where 2,6-Dimethylanthraquinone derivatives have been used to improve the performance of electrode materials. By covalently functionalizing graphene with these derivatives, researchers have created composite materials that exhibit high specific capacitance, excellent rate capability, and good cycling stability. This makes them suitable for use in high-performance supercapacitors, which are essential for rapid energy storage and release .

Anticancer Agents

Anthraquinones, including 2,6-Dimethylanthraquinone , have been explored for their anticancer properties . These compounds have shown potential in inhibiting cancer cell proliferation, invasion, migration, and metastasis. They also induce cellular apoptosis and regulate the host immune response. Their antioxidant and anti-inflammatory properties, along with their ability to reverse tumor cell multidrug resistance, make them valuable in cancer research and treatment .

Safety and Hazards

When handling 2,6-Dimethylanthraquinone, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Mécanisme D'action

Mode of Action

Anthraquinones, the class of compounds to which 2,6-dimethylanthraquinone belongs, are known to interact with various biological targets and processes .

Biochemical Pathways

Anthraquinones have been shown to interact with key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and g-quadruplexes, which are involved in the viability of cancer cells .

Pharmacokinetics

Some properties of the compound have been predicted . It has a molecular weight of 236.265 Da and a logP value of 4.30, indicating its lipophilic nature, which could influence its absorption and distribution. Its water solubility is estimated to be low, which could affect its bioavailability .

Result of Action

Anthraquinones have been studied for their anticancer properties, suggesting that they may have effects on cell proliferation and survival .

Propriétés

IUPAC Name |

2,6-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)15(17)12-6-4-10(2)8-14(12)16(11)18/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQLIJAFGKWFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323935 | |

| Record name | 2,6-Dimethylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylanthraquinone | |

CAS RN |

3837-38-5 | |

| Record name | 3837-38-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,6-Dimethylanthraquinone in natural product chemistry?

A1: 2,6-Dimethylanthraquinone, also known as Cynodontin, is a naturally occurring tetrahydroxyanthraquinone. It has been identified as a secondary metabolite in various fungal species, particularly within the Curvularia and Drechslera genera. [] While its specific biological function within these fungi remains unclear, its presence alongside other metabolites like curvularin and brefeldin A suggests potential roles in fungal defense mechanisms or signaling pathways. Further research is needed to fully elucidate its biological significance.

Q2: Can 2,6-Dimethylanthraquinone be used as a building block for synthesizing polymers with interesting properties?

A2: While 2,6-Dimethylanthraquinone itself isn't directly used in the synthesis described, a closely related compound, 2,6-dimethylanthraquinone, serves as a key intermediate in producing poly(9,10-bis(p-(2-ethylhexyloxy)phenyl)-2,6-anthracenevinylene) (2,6-PAV). [] This polymer demonstrates interesting electrooptic properties, making it a potential candidate for applications in organic light-emitting diodes (OLEDs). The use of 2,6-dimethylanthraquinone as a starting material highlights its versatility in synthesizing complex organic molecules with potential applications in material science.

Q3: Are there analytical techniques available to identify and quantify 2,6-Dimethylanthraquinone in complex mixtures?

A3: While the provided abstracts don't delve into the specific analytical methods used, it's safe to assume techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) were employed. These methods are commonly used to separate, identify, and quantify individual compounds within complex mixtures like fungal extracts. [] Further research articles focusing on the isolation and characterization of 2,6-Dimethylanthraquinone would likely provide detailed information about the specific analytical techniques employed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)